molecular formula C10H12O B8068255 2-Methoxy-4-methyl-1-vinylbenzene

2-Methoxy-4-methyl-1-vinylbenzene

Cat. No.: B8068255
M. Wt: 148.20 g/mol
InChI Key: NTTYAOCONOUPQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylphenol with vinyl halides under basic conditions. Another method includes the use of Friedel-Crafts alkylation, where 4-methoxy-2-methylbenzene is reacted with vinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: 4-Methoxy-2-methylbenzoic acid.

    Reduction: 2-Methoxy-4-methyl-1-ethylbenzene.

    Substitution: 2-Methoxy-4-methyl-1-bromobenzene.

Scientific Research Applications

2-Methoxy-4-methyl-1-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to produce specialty polymers with unique properties.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting the pathways involved in polymerization and aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-vinylbenzene: Lacks the methyl group, resulting in different reactivity and applications.

    2-Methoxy-1-vinylbenzene: The methoxy group is positioned differently, affecting the compound’s chemical behavior.

    4-Methyl-1-vinylbenzene: Does not have the methoxy group, leading to variations in its chemical properties.

Uniqueness

2-Methoxy-4-methyl-1-vinylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and direct substitution reactions. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.

Properties

IUPAC Name

1-ethenyl-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYAOCONOUPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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